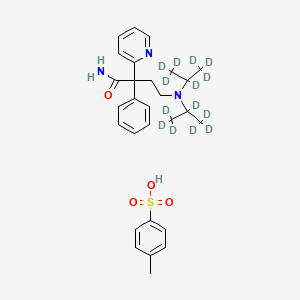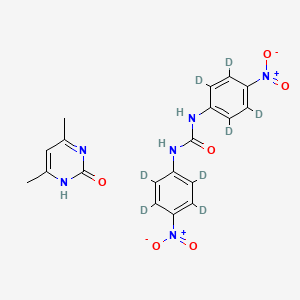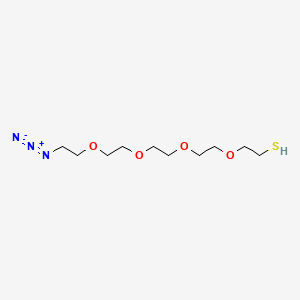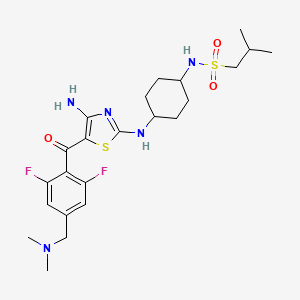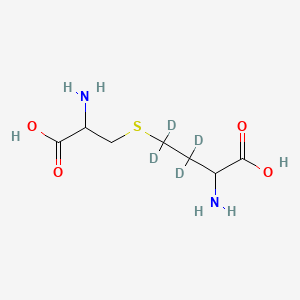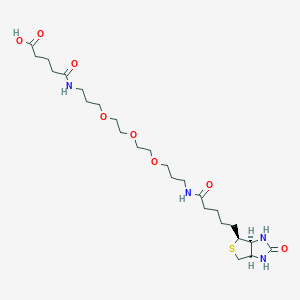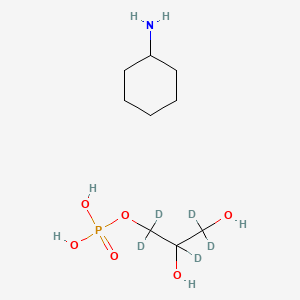![molecular formula C27H41MnN5O4-4 B12411625 (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[203104,9014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate is a complex organometallic compound featuring a manganese ion coordinated with a unique tetracyclic ligand system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate typically involves the coordination of manganese ions with a pre-synthesized tetracyclic ligand. The ligand can be synthesized through a series of cyclization reactions starting from simple organic precursors. The manganese coordination is achieved under inert atmosphere conditions using solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the tetracyclic ligand followed by its coordination with manganese ions. The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the manganese center can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce a variety of manganese-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and enzyme mimetics.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed in processes like polymerization and material synthesis.
Mecanismo De Acción
The mechanism by which (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate exerts its effects involves the coordination of the manganese ion with various substrates. The manganese center can facilitate electron transfer processes, enabling oxidation and reduction reactions. The compound’s unique ligand structure provides stability and specificity in its interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;cobalt(2+);propanoate
- (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;nickel(2+);propanoate
Uniqueness
The uniqueness of (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate lies in its manganese center, which imparts distinct catalytic properties compared to its cobalt and nickel analogs. The manganese ion’s redox potential and coordination chemistry provide unique reactivity and stability, making it particularly valuable in specific catalytic applications.
Propiedades
Fórmula molecular |
C27H41MnN5O4-4 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate |
InChI |
InChI=1S/C21H31N5.2C3H6O2.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;2*1-2-3(4)5;/h5-7,18-21H,1-4,8-15H2;2*2H2,1H3,(H,4,5);/q-4;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |
Clave InChI |
UWHBYSQKQZGMEQ-NDOCQCNASA-L |
SMILES isomérico |
CCC(=O)[O-].CCC(=O)[O-].C1CC[C@H]2[C@H](C1)[N-]CC[N-][C@H]3CCCC[C@@H]3[N-]CC4=CC=CC(=N4)C[N-]2.[Mn+2] |
SMILES canónico |
CCC(=O)[O-].CCC(=O)[O-].C1CCC2C(C1)[N-]CC[N-]C3CCCCC3[N-]CC4=CC=CC(=N4)C[N-]2.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
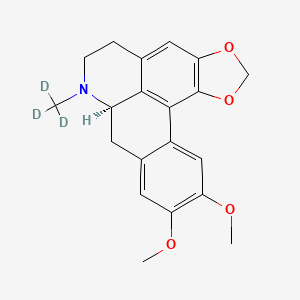

![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
